6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound belonging to the class of dihydropyrimidines. It features a pyrimidine ring with a carboxylic acid functional group and an oxo group at the 6-position, along with an isopropyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods, often starting from simple precursors such as urea and malonic acid derivatives. Its relevance extends to research in enzyme inhibition and receptor interactions, making it a candidate for drug development.
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is classified as a pyrimidine derivative, which is significant in the synthesis of nucleic acids and various pharmaceutical agents. The presence of both an oxo and a carboxylic acid group enhances its reactivity and potential for biological activity.
The synthesis of 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step reactions. A common approach includes:
The reaction often employs catalysts such as piperidine or sulfuric acid to promote cyclization. For industrial applications, continuous flow reactors may be used to enhance yield and efficiency. Purification techniques like crystallization or chromatography are essential for obtaining high-purity products.
The molecular structure of 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can be described by the following data:
Property | Data |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.20 g/mol |
IUPAC Name | 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid |
InChI | InChI=1S/C9H12N2O3/c10-8(12)7(11)4-9(13)14/h4H,1H3,(H,10,12)(H,13,14) |
Canonical SMILES | CC(C)C(=O)N1C(=O)C(=N1)C(=O)O |
The compound exhibits a unique arrangement of functional groups that contribute to its chemical properties and potential biological activities.
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include:
These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.
The mechanism of action for 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors:
This dual mechanism contributes to its potential therapeutic applications.
The physical properties of 6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid include:
Relevant chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties are crucial for understanding its behavior in biological systems and during synthesis.
6-Oxo-2-(propan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:
These applications highlight the compound's significance in both academic research and industrial settings, paving the way for further exploration into its therapeutic potential.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: